

Application Notes and Protocols for Cell Staining with 7-Aminoquinoline Probes

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Compound of Interest

Compound Name: 7-Aminoquinoline

Cat. No.: B1265446

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These application notes provide a detailed protocol for utilizing **7-aminoquinoline**-based fluorescent probes for cellular imaging, with a specific focus on their application as Golgi-localized probes in live cells. The information is intended for researchers, scientists, and professionals in drug development engaged in cellular and molecular imaging.

Introduction

7-Aminoquinoline derivatives are a class of fluorescent probes with versatile applications in biological imaging.[1][2] Certain derivatives, particularly those with a trifluoromethyl group, have demonstrated high selectivity for the Golgi apparatus in various cell lines.[3][4][5] These probes exhibit strong intramolecular charge-transfer fluorescence, resulting in large Stokes shifts, making them suitable for live-cell imaging applications, including one- and two-photon microscopy.[3][4][5] Their ability to specifically accumulate in the Golgi allows for the study of the structure, function, and dynamics of this organelle.

Quantitative Data Summary

The following table summarizes the key quantitative data for representative **7-aminoquinoline** probes used in cellular imaging.

Property	Value	Notes
Excitation Wavelength (λ_{ex})	~370 nm (near-UV)	Specific wavelengths may vary depending on the exact derivative and solvent environment.
Emission Wavelength (λ_{em})	~480 nm (blue-green)	Exhibits solvatochromism; emission can shift based on the polarity of the environment. [6]
Quantum Yield (Φ_f)	0.7 - 0.8	For 1-methyl-7-amino-quinolinium fluorophores, indicating high fluorescence efficiency. [1][7]
Fluorescence Lifetime	12 - 13 ns	For 1-methyl-7-amino-quinolinium fluorophores, which is longer than many common autofluorescent species in cells. [1][7]
Optimal Concentration	1 - 10 μ M	A typical starting range for live-cell imaging with this class of probes. [8]
Incubation Time	30 - 60 minutes	Standard incubation period for sufficient cellular uptake and localization to the Golgi apparatus. [8]
Target Cell Lines	HeLa, U2OS, 4T1	Demonstrated specificity for the Golgi apparatus in these cell lines. [3][4][5][9]

Experimental Protocol: Live-Cell Staining of the Golgi Apparatus

This protocol provides a step-by-step guide for staining the Golgi apparatus in live mammalian cells using **7-aminoquinoline** probes.

Materials:

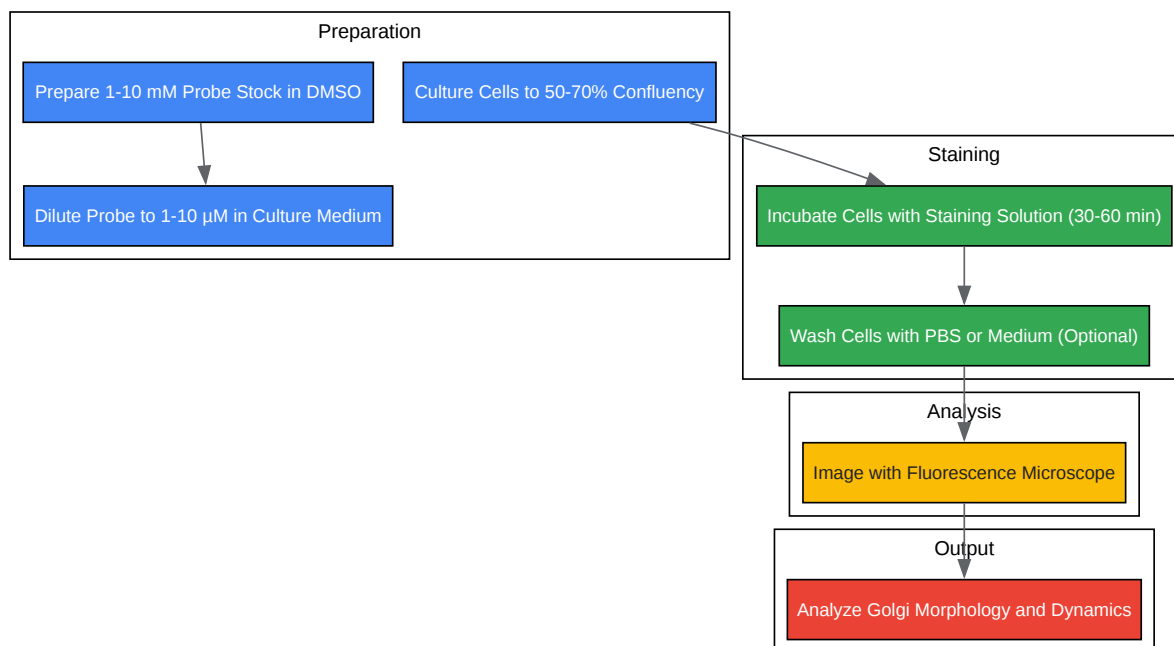
- **7-aminoquinoline** fluorescent probe
- Dimethyl sulfoxide (DMSO), anhydrous
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
- Optional: Commercial Golgi marker (e.g., BODIPY TR Ceramide) for co-localization studies
- Fluorescence microscope with appropriate filter sets

Procedure:

- Probe Preparation (Stock Solution):
 - Prepare a stock solution of the **7-aminoquinoline** probe at a concentration of 1-10 mM in anhydrous DMSO.
 - Vortex to ensure the probe is completely dissolved.
 - Store the stock solution at -20°C, protected from light.
- Cell Preparation:
 - Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 50-70%).
 - Ensure the cells are healthy and actively growing before staining.
- Staining Solution Preparation:

- On the day of the experiment, thaw the probe stock solution.
- Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 μM . The optimal concentration should be determined empirically for each cell line and experimental setup.
- Cell Staining:
 - Aspirate the existing culture medium from the cells.
 - Add the staining solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
- Washing (Optional):
 - For some probes and cell lines, a washing step may reduce background fluorescence.
 - Aspirate the staining solution.
 - Gently wash the cells two to three times with pre-warmed PBS or complete culture medium.
 - After the final wash, add fresh pre-warmed culture medium to the cells for imaging.
- Imaging:
 - Visualize the stained cells using a fluorescence microscope.
 - Use a filter set appropriate for the excitation and emission wavelengths of the **7-aminoquinoline** probe (e.g., DAPI or a custom filter set for near-UV excitation and blue-green emission).
 - For co-localization studies, sequentially image the **7-aminoquinoline** probe and the commercial Golgi marker using their respective filter sets.^[5]

Experimental Workflow



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Caption: Experimental workflow for live-cell staining with **7-aminoquinoline** probes.

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